molecular formula C12H17BrSZn B14875134 4-n-HexylthiophenylZinc bromide

4-n-HexylthiophenylZinc bromide

Cat. No.: B14875134
M. Wt: 338.6 g/mol
InChI Key: FEZYJOYHWOHUOT-UHFFFAOYSA-M
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Description

4-n-HexylthiophenylZinc bromide is an organozinc compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a zinc atom bonded to a thiophene ring substituted with a hexyl chain and a bromide ion. Its structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-n-HexylthiophenylZinc bromide can be synthesized through the reaction of 4-n-Hexylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc. The process involves the formation of a Grignard reagent, which then reacts with zinc bromide to yield the desired organozinc compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but often involves continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-n-HexylthiophenylZinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiophenes with different substituents.

    Substitution: The zinc atom can be substituted with other metals or groups, leading to the formation of new organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or other organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-n-HexylthiophenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: The compound is explored for its potential in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to investigate its role in the development of new pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 4-n-HexylthiophenylZinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the transfer of functional groups. The zinc atom acts as a Lewis acid, coordinating with various substrates to enhance their reactivity. This coordination enables the compound to participate in a wide range of organic transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

    4-n-HexylthiophenylMagnesium bromide: Another organometallic compound with similar reactivity but different metal center.

    4-n-HexylthiophenylLithium: Known for its use in lithium-halogen exchange reactions.

    4-n-HexylthiophenylCopper: Utilized in copper-catalyzed coupling reactions.

Uniqueness: 4-n-HexylthiophenylZinc bromide is unique due to its balanced reactivity and stability. Unlike magnesium or lithium analogs, it offers a milder reaction profile, making it suitable for sensitive substrates. Its versatility in various organic transformations highlights its importance in both academic and industrial research.

Properties

Molecular Formula

C12H17BrSZn

Molecular Weight

338.6 g/mol

IUPAC Name

bromozinc(1+);hexylsulfanylbenzene

InChI

InChI=1S/C12H17S.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h6-7,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

FEZYJOYHWOHUOT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCSC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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